HIV Protease Inhibitory Potency (Ki) of M-1 vs. Parent Lopinavir
Lopinavir Metabolite M-1 inhibits HIV-1 protease with a Ki of 0.7 pM [1]. For comparison, the parent compound lopinavir exhibits a Ki of 1.3 pM against wild-type HIV protease . This indicates that M-1 retains substantial protease inhibitory activity post-metabolism, being approximately 1.9-fold more potent than lopinavir by Ki value under the respective assay conditions.
| Evidence Dimension | HIV-1 protease inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 0.7 pM |
| Comparator Or Baseline | Lopinavir (parent compound): Ki = 1.3 pM |
| Quantified Difference | M-1 Ki is ~1.9-fold lower (more potent) than lopinavir Ki |
| Conditions | In vitro enzymatic assay; cell-free HIV protease inhibition |
Why This Matters
For researchers studying metabolic contribution to antiviral efficacy, M-1 provides a reference standard with verified retained activity that is not inferior to the parent drug.
- [1] Sham HL, Betebenner DA, Herrin TR, et al. Synthesis and antiviral activities of the major metabolites of the HIV protease inhibitor ABT-378 (Lopinavir). Bioorganic & Medicinal Chemistry Letters. 2001;11(11):1351-1353. View Source
